2-Keto-4-hydroxyglutarate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-hydroxy-2-oxoglutarate(2-) is an oxo dicarboxylate obtained by deprotonation of both carboxy groups of 4-hydroxy-2-oxoglutaric acid. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a 4-hydroxy-2-oxoglutarate(1-).

Scientific Research Applications

Enzymatic Activity and Properties

2-Keto-4-hydroxyglutarate aldolase, an enzyme found in bovine liver, demonstrates a specific reaction: the reversible cleavage of this compound into pyruvate and glyoxylate. The enzyme's molecular weight, pH optimum, and response to various agents have been characterized, indicating its specificity and potential for biochemical applications (Kobes & Dekker, 1969).

Enzyme Inhibition Studies

Studies have explored the inhibition of bovine liver this compound aldolase by tetranitromethane, shedding light on its catalytic properties and potential inhibition mechanisms (Lane & Dekker, 1969).

Role in Metabolic Pathways

The role of this compound in metabolic pathways has been highlighted, particularly its involvement as a substrate for the α-ketoglutarate dehydrogenase complex in the citric acid cycle, as observed in pig heart and Escherichia coli (Gupta & Dekker, 1979).

Oncometabolite Studies

2-Hydroxyglutarate, structurally similar to α-ketoglutarate, has been studied for its role in various pathophysiological conditions, including tumors and renal cell carcinoma. This research provides insights into the broader implications of 2-hydroxyglutarate-related compounds in oncology (Du & Hu, 2021).

Substrate Specificity and Binding Studies

Research on Escherichia coli this compound aldolase has delved into its substrate specificity, binding properties, and the enzyme's stereochemical preferences, offering a deeper understanding of its biochemical behavior (Nishihara & Dekker, 1972).

Chiral Derivatization for Disease Diagnosis

The development of chiral derivatization methods combined with liquid chromatography/mass spectrometry for detecting D- and L-2-hydroxyglutarate enantiomers highlights the clinical potential of this compound derivatives in diagnosing related metabolic diseases (Cheng et al., 2015).

Genetic Mutations and Metabolic Disorders

Studies have identified mutations in the L-2-hydroxyglutarate dehydrogenase gene as the cause of L-2-hydroxyglutaric aciduria, a neurometabolic disorder, highlighting the genetic basis linked to the metabolism of this compound derivatives (Rzem et al., 2004).

Biochemical Purification and Characterization

The purification and characterization of this compound aldolase from various sources, like bovine kidney, have been instrumental in understanding its biochemical properties and potential applications (Dekker & Kitson, 1992).

Role in ATP Synthase and mTOR Signaling

Research suggests that 2-hydroxyglutarate, related to this compound, can inhibit ATP synthase and mTOR signaling, with implications in lifespan extension and potential therapeutic applications in cancer (Fu et al., 2015).

Properties

Molecular Formula |

C5H4O6-2 |

|---|---|

Molecular Weight |

160.08 g/mol |

IUPAC Name |

2-hydroxy-4-oxopentanedioate |

InChI |

InChI=1S/C5H6O6/c6-2(4(8)9)1-3(7)5(10)11/h2,6H,1H2,(H,8,9)(H,10,11)/p-2 |

InChI Key |

WXSKVKPSMAHCSG-UHFFFAOYSA-L |

SMILES |

C(C(C(=O)[O-])O)C(=O)C(=O)[O-] |

Canonical SMILES |

C(C(C(=O)[O-])O)C(=O)C(=O)[O-] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

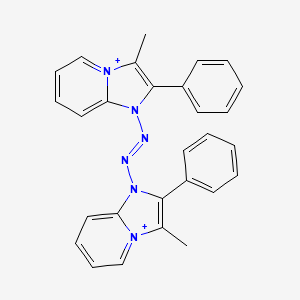

![(7E)-7-[(Z)-(3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1236656.png)

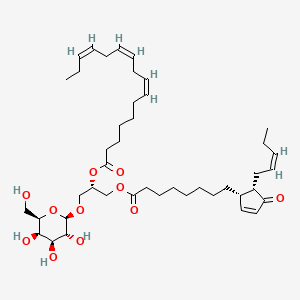

![(E)-3-[1-(benzenesulfonyl)pyrrol-2-yl]-2-methylsulfonylprop-2-enenitrile](/img/structure/B1236659.png)

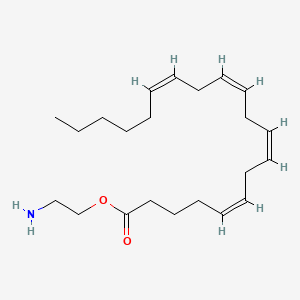

![4-chloro-N-[(Z)-1-hydrazinyl-2-nitroethenyl]aniline](/img/structure/B1236661.png)

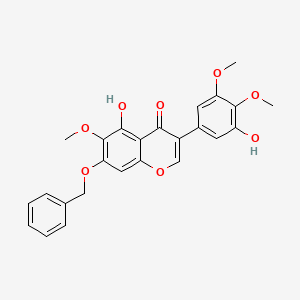

![N'-[(2,6-dimethoxybenzoyl)oxy]pyridine-4-carboximidamide](/img/structure/B1236665.png)